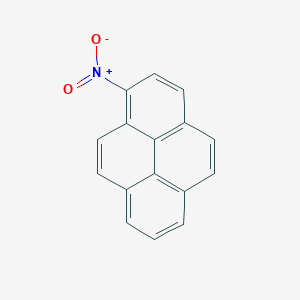

1-Nitropyrene

Overview

Description

1-Nitropyrene is a direct-acting mutagenic component found in diesel exhaust and ambient air particulates, recognized as a major nitroarene produced from incomplete combustion. It has been classified as a Group 2B carcinogen, indicating its potential to cause cancer in humans. Studies have shown that this compound can induce tumors and pro-inflammatory signals in various biological systems .

Synthesis Analysis

The synthesis of this compound derivatives, particularly those resulting from oxidation at the K-regions, has been described in the literature. The reaction of this compound with osmium tetroxide (OsO4) leads to the formation of cis-dihydrodiols, which can be further oxidized to diones and mutagenic lactones. These synthetic pathways are crucial for understanding the metabolic activation and mutagenicity of this compound .

Molecular Structure Analysis

This compound's molecular structure allows for interactions with solvent molecules, which can be observed through changes in its absorption and fluorescence properties. The presence of a low energy triplet state has been identified, which decays at rates dependent on the solvent polarity. This triplet state is reactive and can form photoproducts such as 1-hydroxypyrene .

Chemical Reactions Analysis

This compound undergoes both oxidative and reductive metabolism. Oxidative metabolism leads to the formation of various hydroxylated metabolites and diones, while reductive metabolism results in the formation of DNA adducts. The oxidative metabolites can be further reduced to DNA-binding derivatives, which may be significant in vivo where this compound is readily oxidized . Additionally, the photophysics and photochemistry of this compound have been studied, revealing its potential to form reactive species upon exposure to light .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been investigated in various contexts. For instance, its stability under exposure to atmospheric pollutants like ozone, sulfur dioxide, and nitrogen dioxide has been examined, showing no evidence for chemical reactions under certain conditions . Moreover, methods have been developed for the quantitation of this compound in environmental samples, such as vehicle exhaust particulate extracts, using gas chromatography with electron capture detection . However, this compound has been found to decompose during gas chromatographic-mass spectrometric analysis, complicating the detection and quantification of this compound in air particulate and fly-ash samples .

Scientific Research Applications

Environmental Indicator and Toxicological Studies

1-Nitropyrene, a yellow crystalline solid, is not used for commercial applications but plays a significant role in scientific research, particularly as an environmental indicator and in toxicological studies. This compound is a primary marker for exposure to nitro-polycyclic aromatic hydrocarbons from diesel exhaust, making it a crucial element in the study of air pollution and its effects on health. It's one of the most abundant mononitroarenes detected in ambient air, and exposure to it primarily occurs through inhalation. Occupational exposure is noted mainly among workers exposed to diesel engine exhaust in the transport industry. Due to its potential human carcinogenic properties, understanding this compound's presence in the environment is vital for public health research (IARC Monographs, 2020).

Mutagenicity and DNA Damage

This compound is recognized as a potent bacterial mutagen and carcinogen. Studies demonstrate its ability to form DNA adducts, crucial structures that can lead to mutagenesis and carcinogenesis if not properly repaired by cellular mechanisms. The formation of DNA-bound adducts, such as N-(deoxyguanosin-8-yl)-1-aminopyrene, has been observed upon the metabolic reduction of this compound, indicating the compound's mutagenic potential and its importance in genetic toxicology research (Howard et al., 1983).

Inflammatory Response and Oxidative Stress

This compound's role extends beyond mutagenicity to inducing inflammatory responses, as observed in studies involving human bronchial epithelial cells. The compound has been shown to trigger the expression of genes related to pro-inflammatory responses and decrease intracellular glutathione levels, suggesting a pivotal role in causing inflammatory diseases, especially those linked to diesel exhaust particle (DEP) exposure (Park & Park, 2009). Additionally, this compound can catalyze the formation of superoxide, a reactive oxygen species, indicating its potential contribution to oxidative stress and related toxic effects (Nachtman Jp, 1986).

Carcinogenicity and Tumor Induction

Research has documented the carcinogenic potential of this compound, with studies showing the induction of tumors, such as sarcomas and mammary tumors, in animal models. This highlights the compound's significance in cancer research, particularly concerning environmental carcinogens and their mechanisms of action (Hirose et al., 1984; Ohgaki et al., 1982).

Methodological Development

This compound is also essential in methodological research, aiding in the development of analytical techniques for the quantitation of nitroarenes in environmental samples. This is crucial for environmental monitoring and understanding the distribution and impact of these compounds (LaCourse & Jensen, 1986).

Mechanism of Action

Target of Action

1-Nitropyrene (1-NP) is a derivative of polycyclic aromatic hydrocarbons (PAHs) and its primary targets are the cytochrome P450 enzymes (CYPs), specifically CYP 2A13 and CYP 2E1 . These enzymes play a crucial role in the metabolism of 1-NP, as they have lower binding affinities to 1-NP than other CYPs .

Mode of Action

The interaction of 1-NP with its targets, CYP 2A13 and CYP 2E1, leads to the metabolism of 1-NP through two main pathways: epoxidation and hydroxylation . The epoxidation pathway has a lower energy barrier, making it the more favored route . The major products of this pathway are 4,5-epoxide-1-nitropyrene and 9,10-epoxide-1-nitropyrene, formed through electrophilic addition .

Biochemical Pathways

The biochemical pathways affected by 1-NP involve the metabolism of the compound by CYPs through epoxidation and hydroxylation . The major metabolites produced through these pathways are 4,5-epoxide-1-nitropyrene, 9,10-epoxide-1-nitropyrene, 6-hydroxy-1-nitropyrene, and 8-hydroxy-1-nitropyrene . These metabolites can cause various downstream effects, including an increased risk of DNA binding due to the electrophilicity of the epoxides .

Pharmacokinetics

The pharmacokinetics of 1-NP are largely determined by its metabolism by CYPs. The lower binding affinities of CYP 2A13 and CYP 2E1 to 1-NP facilitate its metabolism, affecting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . .

Result of Action

The molecular and cellular effects of 1-NP’s action are primarily related to its potential toxicity. Both 1-NP and its four major metabolites can cause adverse effects on the gastrointestinal system and lungs . The electrophilicity of the epoxide metabolites increases the risk of them binding to DNA, which can lead to mutations and potentially cancer .

Action Environment

1-NP is a by-product of combustion and is predominantly emitted from diesel engines . It is present in various environmental matrices, including atmospheric particulate matter, water, and food . Therefore, environmental factors such as air quality and diet can influence the exposure to 1-NP, thereby affecting its action, efficacy, and stability. Furthermore, nitro-PAHs, including 1-NP, are introduced into the human body through inhalation and ingestion, exposing the general population to their harmful effects .

Safety and Hazards

Future Directions

Future research directions include focusing on the general chemistry of nitroreduction, the enzymes responsible, the reduction of xenobiotic substrates, the regulation of nitroreductases, the ability of nitrocompounds to form DNA adducts and act as mutagens . Another area of interest is the remediation of 1-Nitropyrene in contaminated soil .

Biochemical Analysis

Biochemical Properties

1-Nitropyrene interacts with cytochrome P450 enzymes (CYPs), specifically CYP 2A13 and CYP 2E1, which are key enzyme isoforms involved in its metabolism . These enzymes metabolize this compound through epoxidation and hydroxylation pathways .

Cellular Effects

This compound can induce oxidative DNA damage by generating reactive oxygen species (ROS) in cultured human lung epithelial cells . It also influences the Wnt/β-catenin signaling pathway .

Molecular Mechanism

This compound is metabolized by CYPs through epoxidation and hydroxylation pathways . The major products of these reactions are 4,5-epoxide-1-nitropyrene and 9,10-epoxide-1-nitropyrene through electrophilic addition, and 6-hydroxy-1-nitropyrene and 8-hydroxy-1-nitropyrene through hydroxylation .

Temporal Effects in Laboratory Settings

The effects of this compound demonstrate biphasic elimination kinetics from the blood, with half-lives of 0.3 and 1.8 days and a distribution volume of 74 ml .

Dosage Effects in Animal Models

In animal models, the mutagenic pattern of excreted urine of orally and intraperitoneally exposed rats was tested by the Ames mutagenicity assay . The characteristics of detected mutagenicity proved to be different in the two routes of exposure .

Metabolic Pathways

This compound is involved in metabolic pathways that include both nitroreduction and ring-oxidation . These pathways are important for the in vivo metabolic activation of this compound .

Transport and Distribution

This compound and its metabolites cross the placenta and accumulate in the fetuses and amniotic fluid . They also accumulate in suckling neonates when their dams are administered this compound by gavage .

Subcellular Localization

Some studies suggest a higher degree of translocation of L-DNase II from the cytosol to the nucleus after exposure to this compound .

properties

IUPAC Name |

1-nitropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRLPDGCPYIVHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020983 | |

| Record name | 1-Nitropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] Gold solid; [MSDSonline] | |

| Record name | 1-Nitropyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2911 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in diethyl ether; soluble in ethanol and benzene at 15 °C; soluble in toluene and tetrahydrofluorenone., In water, 0.0118 mg/l @ 25 °C | |

| Record name | 1-NITROPYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6980 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000006 [mmHg] | |

| Record name | 1-Nitropyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2911 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

1-Nitropyrene is available for research purposes at 97% (Aldrich Chemical Co., 1988) or greater than or equal to 95% purity with less than or equal to 0.1% total dinitropyrenes and pyrene (Chemsyn Science Laboratories, 1988). | |

| Record name | 1-NITROPYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6980 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow needles or prisms from ethanol | |

CAS RN |

5522-43-0, 63021-86-3 | |

| Record name | 1-Nitropyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5522-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitropyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005522430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene, nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063021863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-NITROPYRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrene, 1-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nitropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitropyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NITROPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD1665I8Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-NITROPYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6980 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

155 °C | |

| Record name | 1-NITROPYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6980 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)

![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)